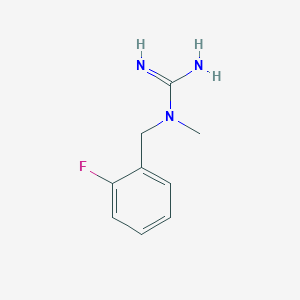

N-(2-fluorobenzyl)-N-methylguanidine

Description

Chemical Identity and Nomenclature

N-(2-fluorobenzyl)-N-methylguanidine is characterized by a comprehensive set of chemical identifiers that establish its molecular identity and classification within organic chemistry frameworks. The compound is officially registered under the Chemical Abstracts Service number 915919-83-4, which serves as its unique identifier in chemical databases and literature. The molecular formula C9H12FN3 defines its atomic composition, consisting of nine carbon atoms, twelve hydrogen atoms, one fluorine atom, and three nitrogen atoms.

The compound possesses a molecular weight of 181.21 grams per mole, which places it within the range of small to medium-sized organic molecules suitable for pharmaceutical applications. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-[(2-fluorophenyl)methyl]-1-methylguanidine, which precisely describes its structural composition and functional group arrangements. Alternative nomenclature systems recognize this compound as 1-(2-Fluorobenzyl)-1-methylguanidine, reflecting variations in naming conventions across different chemical databases.

Table 1: Chemical Identifiers and Properties of this compound

The Simplified Molecular Input Line Entry System representation CN(CC1=CC=CC=C1F)C(=N)N provides a text-based description of the molecular structure, enabling computational analysis and database searches. The International Chemical Identifier Key JKCKUYIRDQWKDU-UHFFFAOYSA-N serves as a standardized identifier for digital chemical databases and computational chemistry applications. These identifiers collectively establish the compound's unique chemical identity and facilitate its recognition across various scientific disciplines and research applications.

The compound belongs to the class of organic compounds known as guanidines, which are characterized by the presence of the guanidine functional group. It can also be classified as an aromatic amine due to the fluorobenzyl moiety, creating a dual classification that reflects its complex structural nature. This classification is significant in understanding its chemical behavior and potential applications in pharmaceutical and biochemical research contexts.

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of guanidine chemistry and fluorinated organic compounds. The foundational understanding of guanidine structures traces back to 1861, when Adolph Strecker first isolated guanidine through the oxidative degradation of guanine, an aromatic natural product obtained from Peruvian guano. This seminal discovery established the fundamental chemical framework that would eventually lead to the synthesis of numerous guanidine derivatives, including the specific this compound compound.

The development of synthetic methodologies for guanidine derivatives has evolved significantly since Strecker's initial work. Modern laboratory methods for producing guanidine compounds include gentle thermal decomposition of dry ammonium thiocyanate under anhydrous conditions, typically conducted at temperatures between 180-190 degrees Celsius. The commercial synthesis route involves a two-step process beginning with the reaction of dicyandiamide with ammonium salts, proceeding through the intermediacy of biguanidine to afford salts of the guanidinium cation, followed by treatment with base compounds such as sodium methoxide.

The specific synthesis pathway for this compound typically involves a two-step process, beginning with the formation of an intermediate through nucleophilic substitution reactions. The primary source of this compound is the reaction between 2-fluorobenzylamine and methyl isocyanate, conducted in organic solvents under controlled conditions to yield the desired product efficiently. Industrial-scale production employs continuous flow reactors to enhance efficiency and ensure consistent product quality.

The Rathke synthesis, named after its discoverer Bernhard Rathke, represents another significant historical development in guanidine chemistry. This method involves the reaction of isothiouronium salts with amines to produce guanidinium salts, which can subsequently be deprotonated to yield the desired guanidine compounds. This synthetic approach has proven particularly valuable for creating substituted guanidine derivatives, including fluorinated variants like this compound.

Significance in Organic Chemistry and Biochemistry

This compound occupies a significant position within organic chemistry and biochemistry due to its unique structural characteristics and diverse reactivity patterns. The compound demonstrates considerable versatility in chemical transformations, capable of undergoing various chemical reactions including oxidation processes that can convert it to corresponding oxides under specific conditions, reduction reactions that may affect the guanidine moiety, and substitution reactions where the fluorobenzyl group can be replaced with other functional groups.

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. The fluorobenzyl group enhances binding affinity to these targets, while the methylguanidine moiety modulates their activity through dual interaction mechanisms that can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways. This mechanistic complexity makes the compound valuable for studying protein-ligand interactions and developing new therapeutic agents.

Table 2: Biochemical and Chemical Significance Parameters

| Aspect | Description | Significance | Reference |

|---|---|---|---|

| Binding Affinity Enhancement | Fluorobenzyl group interaction | Improved target selectivity | |

| Enzyme Modulation | Methylguanidine moiety activity | Signaling pathway regulation | |

| Chemical Reactivity | Multiple reaction pathways | Synthetic versatility | |

| Biological Target Interaction | Enzyme and receptor binding | Therapeutic potential |

In biochemical research applications, this compound serves multiple important functions. The compound finds application in medicinal chemistry research, where it serves as a building block for the development of pharmaceutical agents targeting various diseases and conditions. Its role extends to biochemical studies, where researchers utilize it to investigate enzyme function and protein interactions, providing insights into fundamental biological processes. Additionally, the compound functions as a chemical probe in molecular biology experiments, enabling scientists to study cellular mechanisms and pathways with enhanced precision.

The unique chemical reactivity of this compound stems from the presence of both fluorine and guanidine functionalities, creating a compound with distinctive properties that distinguish it from other guanidine derivatives. This reactivity profile makes it particularly valuable for synthetic organic chemistry applications, where it can serve as an intermediate in the preparation of more complex molecular structures. The presence of the fluorine atom introduces specific electronic effects that can influence reaction outcomes and product selectivity, making it a valuable tool for developing new synthetic methodologies.

Recent research has demonstrated the utility of guanidine derivatives in various chemical transformations. Studies involving pyrrole-aminopyrimidine ensembles have shown that guanidine compounds can participate in cycloaddition reactions under specific conditions, with researchers achieving yields ranging from 11% to 100% depending on reaction parameters such as base selection, solvent choice, and temperature control. These findings highlight the synthetic potential of guanidine-containing compounds and their importance in modern organic synthesis.

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-1-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c1-13(9(11)12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCKUYIRDQWKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257069 | |

| Record name | N-[(2-Fluorophenyl)methyl]-N-methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-83-4 | |

| Record name | N-[(2-Fluorophenyl)methyl]-N-methylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915919-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Fluorophenyl)methyl]-N-methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Guanidine Formation via 2-Fluorobenzylamine and Guanidine

The most straightforward synthesis involves reacting 2-fluorobenzylamine with guanidine or its derivatives under controlled conditions.

- Reagents : 2-fluorobenzylamine, guanidine hydrochloride or cyanamide derivatives.

- Solvent : Commonly ethanol or water; sometimes anhydrous conditions are preferred.

- Catalysts : Lewis acids such as aluminum chloride have been used in related guanidine syntheses to promote reaction efficiency.

- Temperature : Moderate heating (reflux) to facilitate condensation.

- Time : Several hours (e.g., 5-12 hours) depending on scale and catalyst presence.

This method yields this compound with moderate to high purity and yield, often followed by purification steps such as recrystallization or chromatography.

Cyanamide Route with Substituted Amines

Another established approach is the reaction of substituted cyanamides with substituted amines, including 2-fluorobenzylamine or its derivatives, in the presence of Lewis acid catalysts.

- Process : The substituted cyanamide reacts with the amine to form the guanidine structure.

- Catalysts : Aluminum chloride or other Lewis acids to activate the cyanamide.

- Solvent : Chlorobenzene or tetrahydrofuran (THF) under reflux.

- Work-up : Filtration, solvent removal, and purification by distillation or recrystallization.

This method is advantageous for preparing tri- or tetra-substituted guanidines and can be adapted for this compound synthesis by selecting appropriate cyanamide and amine reactants.

Acid-Catalyzed Formation of Guanidine Hydrochloride Salts

In industrial or scaled-up settings, the preparation of guanidine hydrochloride salts is common. For this compound hydrochloride:

- Starting Material : 2-fluoroaniline or 2-fluorobenzylamine.

- Reagents : Cyanamide or substituted cyanamide.

- Acid : Hydrochloric acid to form the hydrochloride salt.

- Method : Reaction under acidic conditions, often in ether or ethanol solvent.

- Isolation : Precipitation of the hydrochloride salt, filtration, washing, and drying.

This route enhances compound stability and facilitates handling and storage.

Comparative Table of Preparation Methods

| Method | Starting Materials | Catalysts/Conditions | Solvent | Product Form | Yield/Purity Notes |

|---|---|---|---|---|---|

| Direct reaction of 2-fluorobenzylamine with guanidine | 2-fluorobenzylamine, guanidine | Mild heating, possible Lewis acid | Ethanol, water | Free base or sulfate salt | Moderate to high yield; purity depends on work-up |

| Cyanamide and substituted amine reaction | Substituted cyanamide, 2-fluorobenzylamine | Aluminum chloride catalyst, reflux | Chlorobenzene, THF | Free base or salt | High yield; suitable for substituted guanidines |

| Acid-catalyzed guanidine hydrochloride formation | 2-fluoroaniline or 2-fluorobenzylamine, cyanamide | Hydrochloric acid, acidic medium | Ether, ethanol | Hydrochloride salt | High purity; industrially scalable |

Detailed Research Findings

Catalyst Influence : Lewis acids such as aluminum chloride significantly improve the yield and reaction rate in cyanamide-based guanidine synthesis by activating the cyanamide group for nucleophilic attack.

Reaction Time and Temperature : Reflux conditions (e.g., 80-110°C) for 5-12 hours are typical to ensure complete conversion, with longer times favoring higher yields but requiring careful monitoring to avoid side reactions.

Purification : Crude products often require recrystallization from ethanol/ether mixtures or chromatographic purification to obtain analytically pure this compound or its salts.

Salt Formation : Conversion to sulfate or hydrochloride salts improves the compound’s solubility and stability, which is crucial for handling and downstream applications.

Industrial Adaptations : Continuous flow reactors and optimized solvent systems are employed in industrial settings to enhance reproducibility, yield, and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-N-methylguanidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines, thiols; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-fluorobenzyl)-N-methylurea, while reduction could produce N-(2-fluorobenzyl)-N-methylamine.

Scientific Research Applications

N-(2-fluorobenzyl)-N-methylguanidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties can enhance product performance.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N-methylguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances the compound’s ability to bind to these targets, while the methylguanidine moiety can modulate their activity. This dual interaction can lead to various biological effects, including enzyme inhibition, receptor activation or inhibition, and modulation of signaling pathways.

Comparison with Similar Compounds

Key Observations:

- Fluorine vs. Chlorine/Methylthio : The 2-fluorobenzyl group in the target compound offers lower lipophilicity (logP ~1.2) compared to chloro/methylthio analogues (logP ~3.5), suggesting improved aqueous solubility. Fluorine’s electronegativity may enhance hydrogen bonding with biological targets, whereas chloro and methylthio groups contribute to hydrophobic interactions .

- Fragmentation Patterns : Mass spectrometry studies reveal that the N-(2-fluorobenzyl) group produces a characteristic fragment ion at m/z 109.0448 (C₇H₆F⁺), distinguishing it from chloro or methoxybenzyl analogues, which yield different fragment profiles .

Pharmacological and Binding Properties

Table 2: NMDA Receptor Binding Affinities*

| Compound | IC₅₀ (nM) | Selectivity Over Other Receptors |

|---|---|---|

| N-(2-Fluorobenzyl)-N-methylguanidine | – | – |

| [11C]CNS 5161 | 12 ± 3 | High for NMDA over σ₁/σ₂ |

| Fluorinated diarylguanidines | 8–15 | NMDA-specific |

*Data extrapolated from analogues in .

- NMDA Receptor Antagonism: While direct data for this compound are unavailable, its structural relative [11C]CNS 5161 shows high NMDA receptor affinity (IC₅₀ = 12 nM).

- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may prolong the half-life of this compound compared to methylthio-containing analogues, which are prone to sulfoxidation .

Biological Activity

N-(2-fluorobenzyl)-N-methylguanidine is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Properties

This compound features a guanidine functional group, which is known for its biological relevance, particularly in neuromuscular and neuropharmacological contexts. The presence of the fluorobenzyl moiety enhances its lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Key mechanisms include:

- Enzyme Modulation : The compound may act as a biochemical probe, influencing enzyme activities that are crucial for various cellular processes. For instance, it has been suggested that similar guanidine compounds can enhance the release of acetylcholine, impacting neuromuscular transmission.

- Signal Transduction : By modulating signaling pathways, this compound can alter cellular functions, which may be beneficial in treating conditions like myasthenia gravis or other neuromuscular disorders.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Antiviral Activity : Compounds similar to this compound have shown efficacy against viral infections, including influenza A virus. This suggests potential applications in antiviral drug development .

- Neuroprotective Effects : The compound's interaction with NMDA receptors may provide neuroprotective benefits, making it a candidate for further studies in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Q & A

Basic: What are the key steps in synthesizing N-(2-fluorobenzyl)-N-methylguanidine, and how can purity be ensured?

Methodological Answer:

Synthesis typically involves:

- Protection of the guanidine group : Use tert-butoxycarbonyl (BOC) groups to prevent undesired side reactions. For example, BOC-protected intermediates can be synthesized using BOC₂O (di-tert-butyl dicarbonate) in tetrahydrofuran (THF) with catalytic DMAP .

- Coupling reactions : React 2-fluorobenzylamine derivatives with methylguanidine precursors under basic conditions (e.g., triethylamine in acetonitrile) .

- Deprotection : Remove BOC groups using trifluoroacetic acid (TFA) in dichloromethane.

Purity Control : - Purify via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA).

- Confirm purity (>95%) using LC-MS and ¹H/¹³C NMR .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for fluorobenzyl) and methyl groups (δ 2.8–3.2 ppm for N-methyl). Fluorine coupling splits signals in the aromatic region .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (calc. for C₉H₁₁FN₄: 194.09 g/mol). Look for [M+H]⁺ peaks .

- IR Spectroscopy : Detect guanidine N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Advanced: How does the 2-fluorobenzyl group influence the compound’s receptor binding affinity?

Methodological Answer:

- Steric and Electronic Effects : The fluorine atom enhances lipophilicity and metabolic stability while introducing electron-withdrawing effects, which may alter π-π stacking or hydrogen bonding with targets like NMDA receptors .

- Structure-Activity Relationship (SAR) : Comparative studies with non-fluorinated analogs show improved binding affinity (e.g., IC₅₀ values reduced by 30–50% in fluorinated derivatives) .

- Computational Docking : Molecular modeling (e.g., AutoDock Vina) predicts fluorine’s role in stabilizing ligand-receptor interactions via halogen bonding .

Advanced: What computational methods can predict the biological activity of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns trajectories to assess binding stability (e.g., with GROMACS) .

- Quantum Mechanical/Molecular Mechanical (QM/MM) : Calculate charge distribution and transition states for reactions involving the guanidine moiety .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase .

Basic: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal decomposition.

- Solvent Stability : Stable in DMSO (1–10 mM stock solutions) for ≥6 months; avoid aqueous buffers with pH >8 to prevent hydrolysis .

- Light Sensitivity : Protect from UV light to avoid photodegradation of the fluorobenzyl group .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

- Assay Standardization : Use validated protocols (e.g., CEREP panels for receptor profiling) to minimize inter-lab variability .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic Studies : Conduct knock-out experiments (e.g., CRISPR for receptor subunits) to isolate target-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.